2-(4-Fluorophenyl)-4-thiophen-2-yl-2,3-dihydro-1,5-benzothiazepine
CAS No.: 307341-81-7
Cat. No.: VC4200841
Molecular Formula: C19H14FNS2
Molecular Weight: 339.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 307341-81-7 |
|---|---|
| Molecular Formula | C19H14FNS2 |
| Molecular Weight | 339.45 |
| IUPAC Name | 2-(4-fluorophenyl)-4-thiophen-2-yl-2,3-dihydro-1,5-benzothiazepine |
| Standard InChI | InChI=1S/C19H14FNS2/c20-14-9-7-13(8-10-14)19-12-16(17-6-3-11-22-17)21-15-4-1-2-5-18(15)23-19/h1-11,19H,12H2 |
| Standard InChI Key | NROKSRPWSPTLAA-UHFFFAOYSA-N |
| SMILES | C1C(SC2=CC=CC=C2N=C1C3=CC=CS3)C4=CC=C(C=C4)F |
Introduction
Chemical Structure and Crystallographic Properties
Molecular Architecture
The title compound (C₁₉H₁₄FNS₂) features a benzothiazepine core fused to a fluorophenyl group at position 2 and a thiophene moiety at position 4. X-ray diffraction analysis confirms a monoclinic crystal system (space group C2/c) with unit cell parameters a = 26.1463 Å, b = 6.9663 Å, c = 18.2020 Å, and β = 109.323° . The thiazepine ring adopts a twist-boat conformation, with sulfur (S10) deviating from the basal plane formed by C8, C9, C11, and C12 atoms .
Table 1: Key Structural Parameters
| Parameter | Value | Source |
|---|---|---|
| Dihedral angle (benzene rings) | 53.6° | |
| Twist angle (thiazepine vs. benzene) | 34.3°–36.6° | |
| Bond length (C–S) | 1.76–1.82 Å | |
| Bond angle (C–S–C) | 104.5° |
The fluorophenyl and thiophenyl substituents introduce steric and electronic effects that influence molecular packing. A C–H···F interaction stabilizes the crystal lattice, promoting stacking along the ab plane .
Spectroscopic Characterization
Fourier-transform infrared (FT-IR) spectroscopy identifies characteristic absorptions at 3031 cm⁻¹ (C–H aromatic), 1648 cm⁻¹ (C=N), and 684 cm⁻¹ (C–S) . Nuclear magnetic resonance (NMR) data reveal distinct proton environments: the thiophene protons resonate at δ 7.53–7.47 ppm, while the fluorophenyl group exhibits coupling patterns at δ 8.06–7.33 ppm . UV-vis spectra show λₘₐₐ values at 246 nm and 362 nm, corresponding to π→π* transitions in the conjugated system .
Synthesis and Optimization
Conventional Acid-Catalyzed Method
Early syntheses employed 2-aminothiophenol (4 mmol) and 3-(4-fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one (4 mmol) in methanol with concentrated HCl. Heating at 473 K for 4 hours followed by ether extraction and recrystallization from ethanol yielded pale yellow needles (85% yield, m.p. 422 K) . This method, while effective, requires stringent temperature control and generates acidic waste.
Solvent-Mediated Green Synthesis
A 2022 protocol utilizing hexafluoro-2-propanol (HFIP) as solvent demonstrated superior efficiency. Michael addition of 2-aminobenzenethiol to chalcones at ambient temperature, followed by reflux, produced racemic 2,3-dihydro-1,5-benzothiazepines in 68–91% yield . HFIP’s dual role as acid catalyst and solvent circumvents harsh conditions, enhancing safety and scalability.
Table 2: Comparative Synthesis Metrics
| Method | Yield (%) | Reaction Time | Key Advantage |
|---|---|---|---|
| HCl/MeOH | 85 | 4 hours | High yield |
| HFIP-mediated | 68–91 | 3–4 hours | Mild conditions |
Pharmacological Profile
α-Glucosidase Inhibition
In vitro assays against α-glucosidase revealed potent inhibitory activity (IC₅₀ = 2.62 ± 0.16 μM for derivative 2B), surpassing acarbose (IC₅₀ = 37.38 ± 0.6 μM) . Electron-donating substituents (e.g., p-OCH₃, p-N(CH₃)₂) on the benzothiazepine core enhance enzyme binding via hydrophobic and hydrogen-bonding interactions . Molecular docking simulations corroborate competitive inhibition at the enzyme’s active site .
Anti-Diabetic Efficacy
Streptozotocin-induced diabetic rats treated with 2B (10 mg/kg) showed 58% reduction in blood glucose levels after 21 days . Structure-activity relationships (SAR) indicate that electron-donating groups on the phenyl ring improve efficacy, while electron-withdrawing groups diminish activity .
Historical Pharmacological Activities
Earlier studies noted calcium channel blocking (IC₅₀ = 0.8 μM in guinea pig cardiomyocytes) and antimicrobial effects against Staphylococcus aureus (MIC = 8 μg/mL) . These properties, though less explored in recent years, underscore the compound’s polypharmacological potential.
Structure-Activity Relationships (SAR)
Role of Substituents
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Electron-donating groups: p-OCH₃ and p-N(CH₃)₂ increase α-glucosidase inhibition by 12-fold compared to unsubstituted analogs .
-
Halogenation: Fluorine at the para position enhances metabolic stability without steric hindrance .
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Thiophene vs. phenyl: Thiophen-2-yl improves solubility and π-stacking interactions in enzyme binding pockets .
Conformational Flexibility
The twist-boat conformation of the thiazepine ring facilitates adaptation to diverse biological targets. Molecular dynamics simulations suggest that ring flexibility enables interactions with both rigid and allosteric enzyme sites .
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